molecular formula C10H20N2O4 B2615110 1-(Pyrrolidin-1-yl)butan-2-amine oxalate CAS No. 2034352-30-0

1-(Pyrrolidin-1-yl)butan-2-amine oxalate

Cat. No.: B2615110
CAS No.: 2034352-30-0
M. Wt: 232.28
InChI Key: OZODJBCPIDLUNS-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)butan-2-amine oxalate is a chemical compound that features a pyrrolidine ring attached to a butan-2-amine structure, with an oxalate counterion

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)butan-2-amine typically involves the reaction of pyrrolidine with butan-2-amine under controlled conditions. The oxalate salt is then formed by reacting the amine with oxalic acid. The reaction conditions often include:

    Temperature: Moderate temperatures are generally used to facilitate the reaction.

    Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of 1-(Pyrrolidin-1-yl)butan-2-amine oxalate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)butan-2-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(Pyrrolidin-1-yl)butan-2-amine oxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Pyrrolidine: A simpler structure with similar reactivity.

    Butan-2-amine: Shares the butan-2-amine backbone.

    Pyrrolidin-2-one: A related compound with a lactam ring.

Uniqueness: 1-(Pyrrolidin-1-yl)butan-2-amine oxalate is unique due to its combination of the pyrrolidine ring and butan-2-amine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

oxalic acid;1-pyrrolidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.C2H2O4/c1-2-8(9)7-10-5-3-4-6-10;3-1(4)2(5)6/h8H,2-7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZODJBCPIDLUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCCC1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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